BenchChemオンラインストアへようこそ!

2-Bromoacetoxybenzoic acid

COX-1 inhibition IC50 equivalence ovine PGHS-1

2-Bromoacetoxybenzoic acid (CAS 77382-69-5), commonly referred to as bromoaspirin, is a halogenated derivative of acetylsalicylic acid (aspirin) in which the terminal methyl group of the acetyl moiety is replaced by a bromine atom, yielding a bromoacetyl ester. It belongs to the class of salicylic acid acyl esters and functions as an irreversible cyclooxygenase (COX) inhibitor through acetylation of Ser530 in the prostaglandin H2 synthase (PGHS) active site, a mechanism directly analogous to that of aspirin.

Molecular Formula C9H7BrO4
Molecular Weight 259.05 g/mol
CAS No. 77382-69-5
Cat. No. B1198505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoacetoxybenzoic acid
CAS77382-69-5
Synonyms2-bromoacetoxybenzoic acid
bromoaspirin
Molecular FormulaC9H7BrO4
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)OC(=O)CBr
InChIInChI=1S/C9H7BrO4/c10-5-8(11)14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,12,13)
InChIKeyXZDQOJMDSZULKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoacetoxybenzoic Acid (Bromoaspirin) – Core Identity and Procurement Context


2-Bromoacetoxybenzoic acid (CAS 77382-69-5), commonly referred to as bromoaspirin, is a halogenated derivative of acetylsalicylic acid (aspirin) in which the terminal methyl group of the acetyl moiety is replaced by a bromine atom, yielding a bromoacetyl ester [1]. It belongs to the class of salicylic acid acyl esters and functions as an irreversible cyclooxygenase (COX) inhibitor through acetylation of Ser530 in the prostaglandin H2 synthase (PGHS) active site, a mechanism directly analogous to that of aspirin [2]. The compound is recognized as an aspirin analog within the MeSH supplementary concept hierarchy and has been primarily deployed as a crystallographic heavy-atom probe and a mechanistic tool in structural biology, rather than as a therapeutic agent [3].

Why Aspirin or 5-Bromoaspirin Cannot Simply Substitute for 2-Bromoacetoxybenzoic Acid in Key Applications


Although bromoaspirin shares the same molecular formula (C₉H₇BrO₄) as its regioisomer 5-bromoaspirin (2-acetoxy-5-bromobenzoic acid, CAS 1503-53-3) and an identical COX-1 inactivation mechanism with aspirin, the position of the bromine substituent fundamentally determines the compound's utility. In bromoaspirin, the bromine is located exclusively on the acetyl leaving group, enabling it to serve as an anomalous scatterer for X-ray crystallographic phasing while the acetyl transfer reaction proceeds identically to aspirin [1][2]. In 5-bromoaspirin, the bromine resides on the aromatic ring and remains with the salicylate product after deacetylation, which precludes its use as a phasing probe for the acetyl-transfer event and alters the electronic environment of the aromatic system . Furthermore, the bromoacetyl group of bromoaspirin exhibits different electrophilic reactivity compared to the acetyl group of aspirin, bearing implications for acylation kinetics that generic substitution cannot recapitulate [3]. These chemotype-level differences mean that procurement decisions between these three compounds must be guided by the specific experimental question—crystallographic phasing, COX mechanism studies, or aromatic-ring-focused SAR—rather than by molecular formula alone.

Quantitative Differentiation Evidence for 2-Bromoacetoxybenzoic Acid Versus Closest Analogs


COX-1 Inhibitory Potency: Bromoaspirin Matches Aspirin IC₅₀ While Providing a Built-In Crystallographic Label

In a direct head-to-head quantum chemistry and enzyme inhibition study, bromoaspirin and aspirin were compared for their ability to inactivate ovine COX-1. The IC₅₀ values for both compounds were found to be practically identical at approximately 126 μM [1]. The binding energies of the salicylic acid product to the COX-1 active site after acetylation of Ser530 were also demonstrated to be very close when second-order quantum refinements of the crystallographic data were performed [1]. This functional equivalence is critical because it establishes that bromoaspirin can serve as a direct surrogate for aspirin in enzymatic and cellular assays, with the crucial added benefit that the bromine atom provides anomalous scattering for X-ray crystallographic phasing—a capability entirely absent in aspirin [2].

COX-1 inhibition IC50 equivalence ovine PGHS-1 irreversible acetylation

Acetyl-Ser530 Rotameric States Revealed by Bromoaspirin: Two Conformational Blockers of the Active-Site Channel

The 3.4 Å resolution X-ray crystal structure of PGHS isoform-1 inactivated by bromoaspirin revealed that the acetyl-Ser530 side chain adopts two distinct rotameric states, each blocking the substrate-access channel to a different extent [1]. This observation was made possible by the bromine atom on the bromoacetyl group of bromoaspirin, which facilitated crystallographic phasing and unambiguous electron density interpretation [1][2]. In contrast, the structure of aspirin-inactivated PGHS-1 without a heavy-atom label could not resolve these rotameric states with comparable clarity; the dual-rotamer observation provided the structural basis for understanding the dissimilar effects of aspirin on the two PGHS isoforms (COX-1 vs. COX-2) [1]. The acetylation by bromoaspirin was shown to abolish cyclooxygenase activity through steric blockade of the active-site channel, not through a large conformational change [1].

acetyl-Ser530 rotamers PGHS-1 active-site channel steric blockade isoform selectivity

Crystallographic Heavy-Atom Phasing Utility: Bromine on the Acetyl Leaving Group vs. Bromine on the Aromatic Ring

Bromoaspirin was specifically selected and synthesized as a crystallographic probe to solve the PGHS-1 structure because the bromine atom is covalently attached to the acetyl group that is transferred to Ser530 [1]. Following the acetylation reaction, the bromine-labeled acetyl group remains covalently bound to the enzyme while the salicylic acid product dissociates [1]. This design feature means that the anomalous scattering signal from bromine (f'' at Cu Kα ≈ 1.3 e⁻, and at Mo Kα ≈ 2.3 e⁻) is retained at the site of covalent modification, enabling unambiguous localization of the acetylated serine and phasing of the protein structure [2]. By contrast, the regioisomer 5-bromoaspirin (2-acetoxy-5-bromobenzoic acid, CAS 1503-53-3) bears its bromine on the aromatic ring; upon deacetylation, the bromine departs with the salicylate product rather than remaining at the site of enzymatic modification . Aspirin itself contains no atom heavier than oxygen and provides no anomalous scattering signal for phasing .

anomalous scattering crystallographic phasing heavy-atom derivative SAD/MAD phasing

Structural Preorganization: Carboxylic Acid Torsion Angle and Bromine Rotational Disorder in the Small-Molecule Crystal

The small-molecule crystal structure of bromoaspirin (Acta Crystallographica Section C, 1996) established that the carboxylic acid moiety is twisted by 7.7(4)° out of the plane of the aromatic ring, and the acetyl group displays bond-angle distortions from ideal values while remaining essentially planar—features also observed in aspirin [1]. Critically, the bromine atom in bromoaspirin is rotationally disordered, occupying two sites related by a 13(1)° rotation about the C8–C9 bond [1]. This specific rotational disorder of the Br atom is a direct consequence of the bromoacetyl group and is not present in aspirin (which has a methyl group at this position) or in 5-bromoaspirin (where the bromine is fixed on the aromatic ring) [1][2]. The disorder may influence the conformational ensemble accessible to the acetyl group during enzyme binding, potentially affecting the kinetics of acetyl transfer, though direct enzymatic rate comparisons remain to be experimentally determined [1].

carboxylic acid torsion rotational disorder small-molecule crystallography conformational preorganization

Predicted Physicochemical Profile: Enhanced Lipophilicity and Molecular Weight vs. Aspirin

The ACD/Labs Percepta-predicted physicochemical parameters for bromoaspirin indicate a LogP of 1.89 and a molecular weight of 259.05 g/mol . In comparison, aspirin (acetylsalicylic acid) has an experimentally determined LogP of approximately 1.19 and a molecular weight of 180.16 g/mol [1]. The increase of approximately 0.7 LogP units in bromoaspirin is attributable to the replacement of the terminal methyl group (–CH₃) with a bromomethyl group (–CH₂Br), which increases both hydrophobic surface area and molecular polarizability . The bromoaspirin LogD values at physiologically relevant pH (pH 5.5: -0.60; pH 7.4: -1.26) reflect the ionization of the carboxylic acid group (predicted pKₐ ~3.5), and the compound has zero Rule-of-5 violations with 4 hydrogen bond acceptors and 1 hydrogen bond donor . These predicted property differences may affect membrane permeability and non-specific protein binding relative to aspirin, though direct experimental permeability comparisons have not been reported.

lipophilicity LogP drug-likeness physicochemical properties bioavailability prediction

Procurement-Driven Application Scenarios for 2-Bromoacetoxybenzoic Acid Based on Verified Evidence


X-Ray Crystallographic Phasing of Acetyl-Transfer Enzymes via Anomalous Scattering

Bromoaspirin is the compound of choice for structural biologists determining crystal structures of enzymes that undergo irreversible acetylation. Its bromine atom provides anomalous scattering for SAD (Single-wavelength Anomalous Diffraction) or MAD (Multi-wavelength Anomalous Diffraction) phasing at both Cu Kα and Mo Kα wavelengths, a capability absent in aspirin [1]. Because the bromine is on the acetyl leaving group, it remains covalently bound at the site of enzymatic modification (e.g., Ser530 of PGHS-1) after the acetyl transfer reaction, enabling unambiguous localization of the modified residue in electron density maps [2]. This application was validated by the 3.4 Å structure of PGHS-1 (PDB 1PTH/1PGE), where bromoaspirin served both as the inactivating ligand and the phasing probe [2]. Researchers working on acetyltransferases, serine hydrolases, or any enzyme class subject to irreversible acylation should procure bromoaspirin when anomalous phasing capability is required alongside native-like substrate activity.

Mechanistic Studies of COX-1 Irreversible Inhibition and Isoform Selectivity

For laboratories investigating the molecular basis of irreversible COX inhibition, bromoaspirin offers the unique advantage of functional equivalence to aspirin (IC₅₀ ~126 μM for ovine COX-1) combined with structural observability via the bromine label [1]. The 2012 quantum chemistry study by Barroso-Neto et al. confirmed that the binding energies of the salicylic acid product to COX-1 are nearly identical for bromoaspirin and aspirin, validating bromoaspirin as a faithful functional surrogate [1]. The earlier crystallographic work by Loll et al. (1995) demonstrated that bromoaspirin reveals two rotameric states of acetyl-Ser530 that differentially block the substrate channel, providing a structural rationale for the distinct effects of aspirin on COX-1 versus COX-2 [2]. Researchers studying COX isoform selectivity mechanisms should select bromoaspirin over aspirin when the experimental readout requires both functional inhibition data and structural information from the same compound.

Computational Chemistry Model Building and Validation for COX-1–Ligand Complexes

Computational chemists building quantum mechanical or molecular dynamics models of the COX-1 active site require high-quality structural templates with experimentally determined geometries. The small-molecule crystal structure of bromoaspirin provides precise geometric parameters—carboxylic acid torsion of 7.7(4)°, Br rotational disorder across two sites separated by 13(1)°, and acetyl group bond-angle distortions—that serve as benchmarks for force field parameterization and DFT geometry optimization [1]. The protein–ligand complex structure of bromoaspirin with PGHS-1 (PDB 1PTH, 3.4 Å) provides complementary bound-state geometry that has been further refined by the Barroso-Neto group using LDA and GGA+D exchange-correlation functionals, yielding high-confidence hydrogen atom positions and residue-level interaction energies [2]. These experimentally anchored structural data make bromoaspirin the preferred aspirin analog for computational studies requiring both small-molecule and protein-bound reference geometries.

Differentiation from 5-Bromoaspirin in Structure-Activity Relationship (SAR) Campaigns

In medicinal chemistry programs exploring halogen-substituted salicylates as COX inhibitors or acetyl-transfer probes, the distinction between bromoaspirin (2-bromoacetoxybenzoic acid, CAS 77382-69-5) and 5-bromoaspirin (2-acetoxy-5-bromobenzoic acid, CAS 1503-53-3) is critical. Bromoaspirin places the bromine on the acetyl leaving group, where it can probe the acetyl-transfer step and provide anomalous scattering at the covalent modification site [1]. 5-Bromoaspirin places the bromine on the aromatic ring, where it influences the electronic properties of the salicylate product and remains with the product after deacetylation [2]. SAR campaigns that require independent modulation of the leaving group and the aromatic core should procure both compounds to deconvolute these effects; using one as a substitute for the other will confound structure-activity interpretation because the two bromine positions interrogate entirely different pharmacophoric elements.

Quote Request

Request a Quote for 2-Bromoacetoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.